molecular formula C8H9N3 B1525299 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine CAS No. 1190320-15-0

6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine

Cat. No. B1525299
M. Wt: 147.18 g/mol
InChI Key: MNTCBIKDERKVMW-UHFFFAOYSA-N
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Description

“6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine” is a nitrogen-containing heterocyclic compound . It has a molecular formula of C8H9N3 . This compound is part of the pyrrolopyridine family, which is a core skeleton of some important pharmaceutical agents .


Synthesis Analysis

The synthesis of pyrrolopyridine derivatives, including “6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine”, can be achieved through various synthetic strategies and approaches . For instance, a catalyst-free domino reaction of 4-aminopyridin-2 (1 H )-ones, arylglyoxal hydrates, and different 1,3-dicarbonyl compounds in water has been established .


Molecular Structure Analysis

The molecular structure of “6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine” consists of a pyrrole ring and a pyridine ring . The InChI key for this compound is MNTCBIKDERKVMW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine” has a molecular weight of 147.18 . It has a high GI absorption and is BBB permeant . The compound is very soluble with a solubility of 2.34 mg/ml .

Scientific Research Applications

Antiviral and Anticancer Applications

The structural similarity of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine to DNA bases such as adenine and guanine makes it a key compound in the design of antiviral and anticancer drugs . Its incorporation into drug molecules can enhance solubility, polarity, lipophilicity, and hydrogen bonding capacity, which are crucial properties for effective drug action .

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of FGFR signaling pathways is associated with various types of cancers. Derivatives of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine have shown potent inhibitory activity against FGFR1, 2, and 3, making them attractive candidates for cancer therapy . These compounds have been reported to inhibit cancer cell proliferation and induce apoptosis .

Antidiabetic Potential

Compounds containing the 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine moiety have demonstrated the ability to reduce blood glucose levels, suggesting potential applications in the treatment of diabetes and related disorders . This includes type 1 diabetes, obesity-related diabetes, and cardiovascular diseases associated with hyperglycemia .

Antitumor Activity

A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, displaying moderate to excellent antitumor activities against various cancer cell lines . This highlights the compound’s role in the development of new cancer therapeutics .

Anti-Inflammatory and Antimicrobial Properties

The fused pyridine derivatives, including 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine, have been studied for their anti-inflammatory and antimicrobial activities. These compounds have shown promising results in the treatment of conditions requiring anti-inflammatory agents and in combating microbial infections .

Drug Design and Medicinal Chemistry

Due to its versatile chemical structure, 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine serves as a scaffold in drug research. It is frequently used in the synthesis of compounds with various bioactivities, aiding in the discovery of new drugs with improved pharmacological profiles .

properties

IUPAC Name

6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-8-6(3-10-5)7(9)4-11-8/h2-4,11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTCBIKDERKVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)C(=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601272006
Record name 6-Methyl-1H-pyrrolo[3,2-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601272006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine

CAS RN

1190320-15-0
Record name 6-Methyl-1H-pyrrolo[3,2-c]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190320-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1H-pyrrolo[3,2-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601272006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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